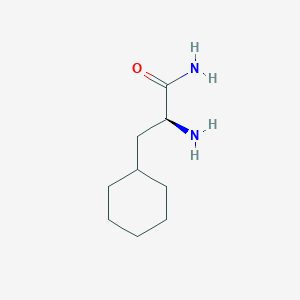

(S)-2-Amino-3-cyclohexylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

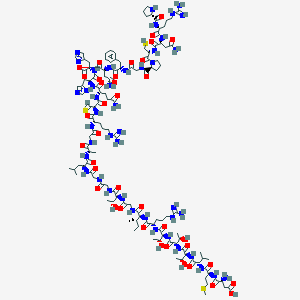

The compound "(S)-2-Amino-3-cyclohexylpropanamide" is a chiral amino acid derivative that is of interest due to its potential applications in the synthesis of optically pure amino acids and peptides. The research on related compounds suggests that such structures can be used as chiral auxiliaries or building blocks in the synthesis of peptides and other organic molecules .

Synthesis Analysis

The synthesis of related chiral amino acid derivatives has been described in the literature. For instance, L-phenylalanine cyclohexylamide has been used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids. These amino acids were then transformed into protected and activated amino acid building blocks ready for incorporation into peptides . Although not directly about

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis Techniques

- The study of 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide provides insights into its crystal structure, confirmed via X-ray diffraction, IR, NMR spectroscopy, and mass spectrometry. This research highlights the significance of the tropone oxygen atom in molecular structure stabilization through intramolecular contacts, suggesting a framework for designing compounds with specific properties (Ramazani et al., 2015).

Potential Therapeutic Applications

- Functionalized amino acid derivatives , including structures related to (S)-2-Amino-3-cyclohexylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research indicates the potential for these compounds in designing new anticancer agents, with specific derivatives showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Chemical Reactivity and Modification

- Research into the formation and reduction of acrylamide by 3-Aminopropanamide demonstrates the compound's ability to reduce acrylamide content through Michael addition, offering insights into mitigating endogenous contaminants in thermally processed foods. This finding is crucial for food safety, highlighting a method to decrease cytotoxicity in food items (Wu et al., 2018).

Novel Synthetic Pathways

- The synthesis of biobased succinonitrile from glutamic acid and glutamine introduces a new route for producing biobased 1,4-diaminobutane, a precursor for industrial polyamide production. This approach emphasizes the use of renewable resources in chemical synthesis, presenting an eco-friendly alternative to conventional methods (Lammens et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that the compound belongs to the class of organic compounds known as l-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Pharmacokinetics

Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It attempts to analyze chemical metabolism and to discover the fate of a chemical from the moment that it is administered up to the point at which it is completely eliminated from the body .

Propiedades

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMQFSSKEWEZKE-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471627 |

Source

|

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-cyclohexylpropanamide | |

CAS RN |

145232-34-4 |

Source

|

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)